

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Ulifloxacin Quantification

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Compound of Interest

Compound Name: *Ulifloxacin*

Cat. No.: *B1683389*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Ulifloxacin**, the active metabolite of the prodrug **Prulifloxacin**.^{[1][2]} **Ulifloxacin** is a broad-spectrum quinolone antibiotic effective against a variety of bacterial infections.^{[3][4]} This method is applicable for the analysis of **Ulifloxacin** in bulk drug substances and pharmaceutical formulations, providing a reliable tool for quality control and research purposes. The described method utilizes a reversed-phase C18 column with UV detection, ensuring sensitivity, specificity, and accuracy.

Introduction

Ulifloxacin (6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1][5]thiazeto[3,2-a]quinoline-3-carboxylic acid) is the biologically active form of **Prulifloxacin**, exerting its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.^[6] Accurate and precise quantification of **Ulifloxacin** is crucial for pharmacokinetic studies, formulation development, and quality assurance of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for an isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of **Ulifloxacin**.

Chemical Structure of **Ulifloxacin**:

- Molecular Formula: C₁₆H₁₆FN₃O₃S[5][7]
- Molecular Weight: 349.38 g/mol [7]
- IUPAC Name: 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1][5]thiazeto[3,2-a]quinoline-3-carboxylic acid[5]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of **Ulifloxacin**.

Parameter	Recommended Conditions
HPLC System	Isocratic Pumping System with UV-Vis Detector
Column	C18 (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase	Ammonium acetate buffer (5 mM, pH 5.8) / Acetonitrile (15:85 v/v)[8]
Flow Rate	1.0 mL/min[8]
Detection Wavelength	278 nm[8]
Injection Volume	20 µL[1][8]
Column Temperature	Ambient or 35°C[6]
Run Time	Approximately 15 minutes[8]

Preparation of Solutions

Mobile Phase Preparation:

- Prepare a 5 mM ammonium acetate buffer and adjust the pH to 5.8.
- Mix the ammonium acetate buffer and acetonitrile in a 15:85 (v/v) ratio.
- Degas the mobile phase by sonication for 15 minutes before use.

Standard Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of **Ulifloxacin** reference standard.
- Dissolve in a 10 mL volumetric flask with methanol.[\[8\]](#)
- Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 µg/mL to 25 µg/mL).[\[9\]](#)

Sample Preparation (from Pharmaceutical Dosage Forms)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Ulifloxacin** and transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
- Make up the volume to 10 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation Parameter	Result
Linearity Range	1 - 25 µg/mL[9]
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98% - 102%
Precision (% RSD)	< 2%
Limit of Detection (LOD)	0.75 µg/mL[10]
Limit of Quantification (LOQ)	1 µg/mL[9][10]
Specificity	No interference from common excipients
Retention Time of Ulifloxacin	Approximately 6.42 min[8][10]

Protocols

Protocol 1: Preparation of Standard Curve

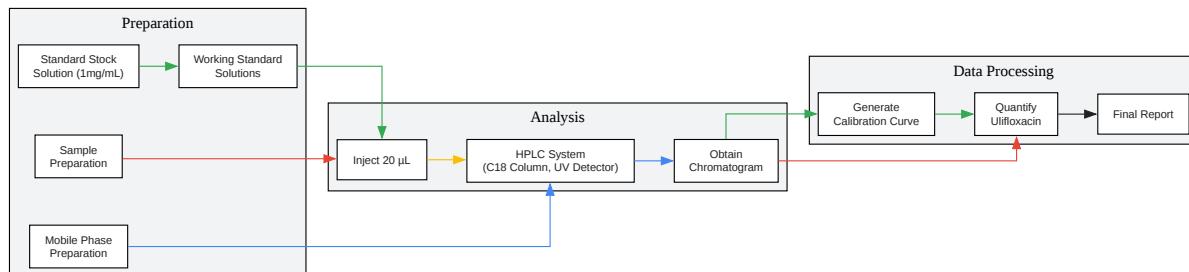
- Prepare a series of at least five working standard solutions of **Ulifloxacin** from the stock solution, with concentrations ranging from 1 µg/mL to 25 µg/mL.
- Inject 20 µL of each standard solution into the HPLC system.
- Record the peak area for each concentration.
- Plot a calibration curve of peak area versus concentration.
- Perform a linear regression analysis and determine the correlation coefficient (r^2), slope, and y-intercept.

Protocol 2: Quantification of Ulifloxacin in a Sample

- Prepare the sample solution as described in the "Sample Preparation" section.
- Inject 20 µL of the prepared sample solution into the HPLC system.

- Record the peak area of the **Ulifloxacin** peak.
- Calculate the concentration of **Ulifloxacin** in the sample using the equation from the linear regression of the standard curve:
 - Concentration = (Peak Area - y-intercept) / slope
- Account for the dilution factor used during sample preparation to determine the final concentration in the original sample.

Experimental Workflow Diagram



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Caption: Workflow for **Ulifloxacin** quantification by HPLC.

Conclusion

The HPLC method described in this application note is simple, accurate, and precise for the quantification of **Ulifloxacin** in pharmaceutical dosage forms. The method is well-validated and can be readily implemented in a quality control or research laboratory for routine analysis. The provided protocols offer a step-by-step guide to ensure reliable and reproducible results.

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